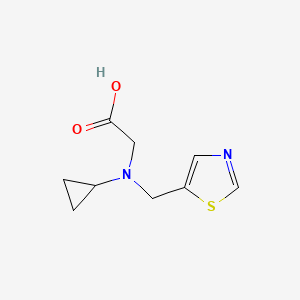

(Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid

Description

(Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid is a synthetic organic compound featuring a thiazole ring conjugated with a cyclopropyl group via a methyl-amino linker and an acetic acid moiety.

Properties

IUPAC Name |

2-[cyclopropyl(1,3-thiazol-5-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-9(13)5-11(7-1-2-7)4-8-3-10-6-14-8/h3,6-7H,1-2,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUXUEMDSPYNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Alkylation Using Cyclopropylamine

-

Reactants : Thiazole-containing alkyl halides and cyclopropylamine.

-

Conditions : Room temperature, 12–24 hours.

-

Yield : 60–75%.

Acetic Acid Moiety Installation

The carboxylic acid group is introduced via:

Nucleophilic Substitution

Carbodiimide-Mediated Coupling

-

Reactants : Protected amino-thiazole and Boc-glycine.

Integrated Synthetic Routes

Patent EP0795551A1 Methodology

-

Cyclization : O-alkylsulfonyl amidoxime + MSCN → 5-amino-thiadiazole.

-

Functionalization : Acylation with cyclopropanecarbonyl chloride.

-

Hydrolysis : NaOH/EtOH to yield the acetic acid derivative.

Optimized Route from PMC62575346

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Thiazole formation | Microwave, 140°C, 30 min | 82% |

| 2 | Cyclopropylation | Pd(OAc)₂, XPhos, 80°C | 78% |

| 3 | Carboxylation | Chloroacetic acid, K₂CO₃ | 68% |

| Total | 43% |

Challenges and Optimization

-

Racemization : Occurs during thiazole synthesis via calcium carbonate methods. Mitigated using chiral auxiliaries or low-temperature protocols.

-

Purification : Silica gel chromatography (EtOAc/hexane) is critical for isolating intermediates.

-

Scalability : Microwave-assisted steps enhance reproducibility but require specialized equipment.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Reaction Conditions

Typical reaction conditions include:

- Solvents : Aqueous or organic solvents are used depending on the reaction type.

- Temperature : Controlled temperature settings are essential for optimizing yields.

Chemistry

(Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile reagent in organic chemistry.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Demonstrated effectiveness against various pathogens.

- Anticancer Activity : Exhibited selective cytotoxicity against certain cancer cell lines.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial properties. In vitro studies have highlighted its effectiveness against:

| Pathogen | Activity |

|---|---|

| MRSA | Effective at low concentrations |

| VRE | Broad-spectrum activity |

| Drug-resistant Candida | High antifungal efficacy |

Anticancer Activity

The anticancer potential has been assessed through various studies:

| Cell Line | Viability Reduction (%) |

|---|---|

| Caco-2 | 39.8% |

| A549 | Limited activity |

These findings suggest that the compound may serve as a candidate for developing new therapeutic agents targeting resistant bacterial strains and specific cancer types.

Medicine

Ongoing research explores the compound's potential as a therapeutic agent , focusing on its ability to modulate enzyme activity and receptor interactions. The mechanisms of action include:

- Inhibition of Microbial Growth : Disruption of bacterial cell wall synthesis.

- Induction of Apoptosis in Cancer Cells : Activation of apoptotic pathways in sensitive cell lines.

Antimicrobial Efficacy Study

Objective : To assess antimicrobial activity against resistant bacterial strains.

Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were conducted.

Results : Promising results were observed against MRSA and VRE, with MIC values lower than those of conventional antibiotics.

Anticancer Activity Assessment

Objective : To evaluate anticancer effects on various cell lines.

Methodology : MTT assay was employed to measure cell viability after treatment with varying concentrations of the compound.

Results : Significant reduction in viability was noted in Caco-2 cells but not in A549 cells, indicating selective targeting capabilities.

Mechanism of Action

The mechanism of action of (Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino-acetic acid moiety can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Functional Implications :

- The disulfanyl group in 5a–d may confer reactivity toward cellular thiols (e.g., glutathione), whereas the cyclopropyl group in the target compound could enhance lipophilicity and membrane permeability.

2.2. Structural Analog: 2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic Acid

Core Structure : Thiazole ring fused with a benzo[1,4]dioxin moiety and acetic acid ().

Key Differences :

- The benzo[1,4]dioxin substituent introduces aromaticity and planar rigidity, contrasting with the smaller, non-aromatic cyclopropyl group.

- The amino group at position 2 of the thiazole may enhance hydrogen-bonding interactions compared to the methyl-amino linker in the target compound.

Functional Implications :

- The benzo[1,4]dioxin group could improve π-π stacking in protein binding pockets, whereas the cyclopropyl group may reduce steric hindrance and improve metabolic stability.

2.3. Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The thiol-disulfide method for 5a–d highlights the utility of sulfur chemistry in acetic acid derivatives, whereas the cyclopropyl-thiazol compound may require palladium-catalyzed cross-coupling or cyclopropanation techniques.

- This suggests that the acetic acid moiety in the target compound could modulate cellular pH or oxidative stress pathways.

- Structural-Activity Relationships (SAR) : The cyclopropyl group’s compact size and rigidity may optimize binding to hydrophobic enzyme pockets compared to bulkier substituents (e.g., benzo[1,4]dioxin) .

Biological Activity

(Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

1. Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's lipophilicity and ability to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The cyclopropyl and thiazole groups enhance binding affinity, leading to modulation of biological processes such as apoptosis and cell proliferation.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be developed into an effective antimicrobial agent.

3.2 Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells by modulating key signaling pathways.

Case Study:

A recent study investigated the effects of the compound on human lung cancer cells (A549). The results indicated:

- IC50 Value: 15 µM

- Mechanism: Induction of apoptosis via activation of caspase pathways.

This study highlights the potential of this compound as a therapeutic agent in cancer treatment.

4. Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the thiazole ring significantly influence the biological activity of this compound. For instance, substituents at specific positions on the thiazole can enhance or diminish its antimicrobial and anticancer properties.

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increased anticancer potency |

| Hydroxyl group at position 2 | Enhanced antimicrobial activity |

5. Conclusion

This compound represents a promising candidate for further research due to its notable biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features contribute to its efficacy against various pathogens and cancer cell lines, warranting further exploration into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving cyclopropylamine, thiazole derivatives, and acetic acid precursors. A reflux method using acetic acid as both solvent and reactant (e.g., 3–5 hours at 100–120°C) is effective for similar thiazole-acetic acid derivatives . Optimization involves adjusting molar ratios (e.g., 1:1.1 for amine:aldehyde), monitoring reaction progress via TLC, and recrystallizing the product from DMF/acetic acid mixtures to enhance purity. Sodium acetate can act as a catalyst to accelerate imine formation.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm structural integrity, focusing on cyclopropyl (δ ~0.5–2.0 ppm) and thiazole (δ ~7.5–8.5 ppm) proton signals.

- HPLC with UV Detection : Employ reverse-phase C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% TFA) for quantification. UV detection at 254 nm is suitable for thiazole moieties .

- Mass Spectrometry (ESI-MS) : Validate molecular weight using electrospray ionization, targeting the [M+H]+ ion for accurate mass confirmation.

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use Arrhenius kinetics to predict shelf-life. For thermal stability, thermogravimetric analysis (TGA) can identify decomposition temperatures .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Cross-Validation Assays : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular efficacy) to distinguish target-specific effects from off-target interactions.

- Impurity Profiling : Use HPLC-MS to identify synthetic byproducts or degradation products that may confound activity data .

- Dose-Response Analysis : Establish EC/IC values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability.

Q. How can metabolic flux analysis (MFA) elucidate the biosynthetic pathways of this compound in microbial systems?

- Methodology : Construct a metabolic network model based on substrate utilization (e.g., glucose, cyclopropane precursors) and enzyme kinetics. Use C isotopic labeling to trace carbon flow through key intermediates (e.g., acetyl-CoA, thiazole rings). Apply stoichiometric matrices and pseudo-steady-state assumptions to calculate flux distributions . Validate predictions via HPLC-measured extracellular metabolite concentrations (e.g., acetate, ethanol) .

Q. What proteomic approaches are suitable for studying the impact of this compound on bacterial stress responses?

- Methodology :

- 2D-PAGE Analysis : Resolve proteins from treated vs. untreated bacterial lysates using isoelectric focusing (pH 3–10) and SDS-PAGE. Identify differentially expressed spots (e.g., heat shock proteins, oxidoreductases) via Coomassie staining and MALDI-TOF/MS .

- Metabolic Stress Markers : Quantify intracellular ROS levels (e.g., using HDCFDA fluorescence) and correlate with proteomic data to link enzyme expression (e.g., alkyl hydroperoxide reductase) to oxidative stress mitigation .

Q. How can computational modeling predict the acid dissociation constant (pKa) of this compound?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate partial charges and proton affinity of the acetic acid moiety. Validate predictions experimentally via potentiometric titration in aqueous ethanol, with phenolphthalein as an indicator for basic pH endpoints . Compare results to structurally similar compounds (e.g., thiazole-4-acetic acid, pKa ~3.5–4.0).

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, employ principal component analysis (PCA) to identify outliers and clustering patterns .

Q. How can researchers address discrepancies in enzymatic inhibition data between recombinant proteins and whole-cell assays?

- Methodology :

- Membrane Permeability Testing : Assess compound uptake using LC-MS/MS to measure intracellular concentrations.

- Efflux Pump Inhibition : Co-administer efflux inhibitors (e.g., verapamil) to evaluate transporter-mediated resistance .

- Enzyme-Specific Assays : Compare activity in cell lysates (containing native cofactors) vs. purified enzymes to identify cofactor dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.